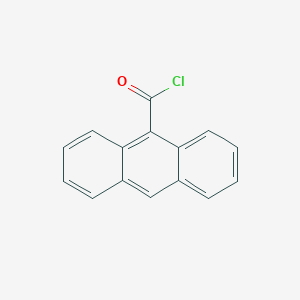

9-Anthracenecarbonyl chloride

Description

Significance of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the functional group -COCl. numberanalytics.com They are among the most reactive derivatives of carboxylic acids, a characteristic that establishes their pivotal role as intermediates in organic synthesis. fiveable.meiitk.ac.in The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the chlorine atom and the oxygen atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. numberanalytics.comcatalysis.blog

This inherent reactivity makes acyl chlorides exceptionally versatile reagents for acylation reactions—the process of introducing an acyl group (R-CO-) into a molecule. iitk.ac.in They are extensively used in the synthesis of a wide array of other organic compounds, including:

Esters: Formed by the reaction of acyl chlorides with alcohols. fiveable.meiitk.ac.in

Amides: Formed by their reaction with amines. iitk.ac.incatalysis.blog

Anhydrides: Formed by their reaction with carboxylates. iitk.ac.in

Beyond these fundamental transformations, acyl chlorides are key reactants in more complex reactions like Friedel-Crafts acylation, where they are used to introduce acyl groups onto aromatic rings, a vital step in creating aromatic ketones. iitk.ac.in Their utility as powerful acylating agents allows chemists to construct complex molecules, making them indispensable in the production of pharmaceuticals, polymers, and agrochemicals. numberanalytics.com

Overview of Anthracene (B1667546) Derivatives in Contemporary Chemical Research

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. nih.govrroij.com This extended π-conjugated system endows anthracene and its derivatives with distinctive photophysical and photochemical properties, which have been the subject of extensive study. nih.gov In contemporary research, anthracene derivatives are investigated for a vast range of applications, stemming from their electronic, optical, and biological characteristics. researchgate.netfrontiersin.org

Key areas of research for anthracene derivatives include:

Organic Electronics: Due to their high charge carrier stability and mobility, anthracene derivatives are integral to the development of organic light-emitting diodes (OLEDs), where they can function as efficient light-emitting materials, and organic field-effect transistors (OFETs). nih.govfrontiersin.org

Fluorescent Probes and Sensors: The inherent fluorescence of the anthracene core is widely exploited. rroij.comresearchgate.net Scientists have designed and synthesized anthracene-based chemosensors that can detect various chemical species through changes in their fluorescent properties, often based on a photo-induced electron transfer (PET) mechanism. rroij.com

Materials Science: Anthracene derivatives are used to create novel polymeric materials and have been explored for applications in solar cells. nih.govresearchgate.net A notable characteristic is their ability to undergo [4+4] photocycloaddition upon exposure to UV light, a reversible reaction that can be used to alter material properties, such as in the development of self-healing coatings and materials with tunable viscosity. researchgate.net

Biological and Medicinal Chemistry: Certain anthracene derivatives have been shown to intercalate with DNA, leading to research into their potential as anticancer agents. rroij.comfrontiersin.org Others have been investigated for antimicrobial and anti-inflammatory properties. nih.govfrontiersin.org The derivative anthracene-9-carboxylic acid, for example, has been studied for its effects on ion channels like renal chloride channels and calcium-activated chloride currents. nih.govpmu.ac.at

The synthesis of these functional derivatives remains a dynamic area of research, with methods like Friedel-Crafts reactions, transition metal-catalyzed cross-coupling, and various cyclization strategies being continuously developed to access new and complex anthracene-based structures. nih.govfrontiersin.orgresearchgate.net

Research Trajectories and Academic Focus on 9-Anthracenecarbonyl Chloride

This compound (C₁₅H₉ClO) serves as a critical bridge, wedding the potent reactivity of an acyl chloride with the versatile anthracene framework. smolecule.comontosight.ai As a reactive intermediate, its primary role in research is to facilitate the covalent attachment of the 9-anthracenylcarbonyl moiety to other molecules, thereby imparting the photophysical or other desirable properties of anthracene onto a target structure. smolecule.com

The academic focus on this compound can be categorized into several key trajectories:

Synthesis of Functional Molecules: The most direct application is its use in acylation reactions. Researchers react this compound with nucleophiles like alcohols and amines to synthesize a variety of esters and amides. smolecule.com These resulting derivatives are then studied for their specific properties, such as their interaction with biological systems or their performance in electronic materials. smolecule.comontosight.ai

Fluorescent Labeling: The anthracene group is a well-known fluorophore. This compound is used as a reagent to introduce a fluorescent tag onto molecules of interest, enabling their detection and study in various biological and chemical systems.

Materials Development: In materials science, it is a key building block. For instance, it has been used to synthesize anthracene ester-terminated polydimethylsiloxanes. These polymers exhibit tunable rheological properties based on the reversible photodimerization of the terminal anthracene groups, demonstrating potential for creating "smart" materials like self-healing coatings. researchgate.net

Intermediate for Complex Synthesis: The compound is often a step in a multi-step synthetic route. For example, it can be prepared from 9,10-dibromoanthracene (B139309) and subsequently used to create more complex derivatives, such as substituted PEO-containing anthrylacetylene monomers for ion-conducting polymers. acs.org

The reactivity of the carbonyl chloride group makes it a versatile tool, allowing for the creation of a diverse library of 9-anthracene derivatives tailored for specific applications in fields ranging from bioimaging to organic electronics. ontosight.ai

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉ClO |

| Appearance | White to light yellow solid/crystalline solid |

| Synonym | Anthracene-9-carbonyl chloride |

| CAS Number | 16331-52-5 |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anthracene |

| 9-Anthracenecarboxylic acid |

| 10-Bromo-9-anthracenecarbonyl chloride |

| 9,10-Dibromoanthracene |

| Polydimethylsiloxane |

| Thionyl chloride |

| Phosgene (B1210022) |

| Alcohols |

| Amines |

| Esters |

| Amides |

| Carboxylic acids |

| Anhydrides |

| Aromatic ketones |

| (Trimethylsilyl)acetylene |

| Tetrabutylammonium fluoride |

| Niflumic acid |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

anthracene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJFOBQJXSGDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167566 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-52-5 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Anthracenecarbonyl Chloride and Its Precursors

Classical Preparative Routes from 9-Anthracenecarboxylic Acid

The most common and direct pathway to 9-anthracenecarbonyl chloride involves the conversion of 9-anthracenecarboxylic acid. This transformation is typically accomplished using a variety of chlorinating agents.

Utilization of Thionyl Chloride and Analogous Chlorinating Agents

Thionyl chloride (SOCl₂) stands out as the most widely employed reagent for the synthesis of this compound from 9-anthracenecarboxylic acid. smolecule.com This method is favored due to its high efficiency, with yields often exceeding 95% under optimized conditions. smolecule.com The reaction proceeds through a nucleophilic acyl substitution mechanism. Initially, the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate then decomposes, releasing sulfur dioxide (SO₂) and a chloride ion, which subsequently attacks the carbonyl carbon to yield the final acid chloride product along with hydrochloric acid (HCl) as a byproduct. smolecule.com

Other chlorinating agents, such as oxalyl chloride and phosgene (B1210022), can also be used for this conversion. smolecule.comontosight.ai Oxalyl chloride often provides a cleaner reaction with byproducts (CO, CO₂, and HCl) that are entirely gaseous, simplifying purification. Phosgene, while effective, is highly toxic and requires specialized handling procedures.

| Reagent | Typical Yield | Byproducts | Notes |

| Thionyl Chloride | >95% smolecule.com | SO₂, HCl smolecule.com | Widely used, cost-effective. |

| Oxalyl Chloride | High | CO, CO₂, HCl | Cleaner reaction, gaseous byproducts. |

| Phosgene | High | HCl | Highly toxic, requires special handling. ontosight.ai |

Specialized Synthetic Pathways for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often requires tailored strategies, particularly for incorporating halogen atoms at specific positions on the anthracene (B1667546) ring.

Synthesis of Halogenated Anthracenecarbonyl Chlorides

The preparation of halogenated 9-anthracenecarbonyl chlorides typically starts with the synthesis of the corresponding halogenated 9-anthracenecarboxylic acid. For instance, the synthesis of 4,5-difluoroanthracene-9-carboxylic acid has been achieved by reacting 10-bromo-1,8-difluoroanthracene with n-butyllithium followed by treatment with dry carbon dioxide. rsc.org Similarly, 4-chloro-anthracene-9-carboxylic acid has been synthesized from 1-chloroanthracene. rsc.org Once the halogenated carboxylic acid is obtained, it can be converted to the corresponding acid chloride using standard chlorinating agents like thionyl chloride.

| Halogenated Precursor | Reagents for Carboxylation | Resulting Halogenated Acid |

| 10-Bromo-1,8-difluoroanthracene | n-Butyllithium, Dry CO₂ rsc.org | 4,5-Difluoroanthracene-9-carboxylic acid rsc.org |

| 1-Chloroanthracene | Not specified | 4-Chloro-anthracene-9-carboxylic acid rsc.org |

Optimization of Reaction Conditions and Isolation Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent. For the reaction with thionyl chloride, a temperature range of 45–50°C is often employed. smolecule.com

The isolation of this compound requires careful handling due to its sensitivity to moisture. cymitquimica.com Hydrolysis of the acid chloride leads to the formation of the starting material, 9-anthracenecarboxylic acid. smolecule.com Therefore, all reactions and subsequent work-up procedures must be carried out under anhydrous conditions. cymitquimica.com Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695). chemicalbook.com The purity of the final product can be assessed using techniques like melting point determination and spectroscopic analysis. rsc.orgcaymanchem.com

| Parameter | Optimized Condition | Rationale |

| Temperature (with SOCl₂) | 45–50°C smolecule.com | Balances reaction rate and minimizes side reactions. |

| Atmosphere | Anhydrous/Inert cymitquimica.com | Prevents hydrolysis of the acid chloride. cymitquimica.com |

| Purification Method | Recrystallization chemicalbook.com | Removes impurities and unreacted starting materials. |

Chemical Reactivity and Mechanistic Investigations of 9 Anthracenecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

9-Anthracenecarbonyl chloride is a derivative of anthracene (B1667546) distinguished by a highly reactive carbonyl chloride functional group. smolecule.comontosight.ai This reactivity stems from the excellent leaving group ability of the chloride ion, making the carbonyl carbon highly susceptible to attack by nucleophiles. The principal reaction pathway for this compound is nucleophilic acyl substitution, where a nucleophile replaces the chlorine atom. evitachem.compressbooks.pubmasterorganicchemistry.com This process is fundamental to its utility in organic synthesis, allowing for the introduction of the fluorescent anthracene moiety into a wide array of molecules. smolecule.comontosight.ai

Esterification Reactions with Hydroxyl-Containing Compounds

This compound readily undergoes esterification with compounds containing hydroxyl groups, such as alcohols, to form the corresponding esters. evitachem.combyjus.comchemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the ester and hydrogen chloride. byjus.comchemguide.co.uk

The reaction is typically vigorous and can often be carried out at room temperature. byjus.comchemguide.co.uk For instance, the reaction of this compound with ethanol (B145695) produces ethyl 9-anthracenecarboxylate. google.com These reactions are significant for synthesizing fluorescent probes and other materials where the photophysical properties of the anthracene core are desired. ontosight.ai

A notable application of this reactivity is the modification of polymers. For example, 9-anthracenecarboxylic acid has been used to modify the hydroxyl groups of an eight-armed poly(ethylene glycol) (PEG) polymer, likely through its conversion to the more reactive this compound intermediate. researchgate.net This functionalization introduces photoreversible cross-linking capabilities to the polymer. researchgate.net

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 (Hydroxyl-Containing) | Product |

| This compound | Ethanol | Ethyl 9-anthracenecarboxylate |

| This compound | Poly(ethylene glycol) | Anthracene-functionalized PEG |

This table is generated based on information from the text and provides examples of esterification reactions involving this compound.

Amidation Reactions with Amines and Ammonia

Similar to esterification, this compound reacts with ammonia, primary amines, and secondary amines to form amides. evitachem.comcommonorganicchemistry.comlumenlearning.com This amidation is also a nucleophilic acyl substitution reaction. evitachem.com The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride ion. commonorganicchemistry.comlumenlearning.com

These reactions are generally facile and can be performed under mild conditions, often at room temperature in an aprotic solvent with a suitable base to neutralize the HCl byproduct. commonorganicchemistry.com The synthesis of 9-anthramide and N,N-diethyl-9-anthramide serves as a clear example of this reactivity. union.edu The steric bulk of the amine can influence the properties of the resulting amide; for instance, the diethyl substitution in N,N-diethyl-9-anthramide affects its fluorescence properties by inhibiting rotation around the C-C bond connecting the carbonyl group to the anthracene ring. union.edu

Table 2: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 (Amine) | Product |

| This compound | Ammonia | 9-Anthramide |

| This compound | Diethylamine | N,N-diethyl-9-anthramide |

This table is generated based on information from the text and provides examples of amidation reactions involving this compound.

Role as an Activating Agent in Complex Synthetic Sequences

Beyond its role as a simple building block, this compound can also function as an activating agent in more complex synthetic procedures, particularly in the synthesis of biopolymers.

Applications in Oligonucleotide Synthesis

In the realm of oligonucleotide synthesis, specifically using the H-phosphonate method, acyl chlorides like this compound serve as activating agents. google.comgoogle.com The H-phosphonate approach involves the formation of a phosphodiester linkage between nucleosides. beilstein-journals.org this compound is listed among other aromatic and long-chain alkyl acid chlorides as a suitable activating agent for the coupling step. google.comgoogle.com

The role of the activating agent is to react with the H-phosphonate moiety, converting it into a more reactive intermediate, which is then susceptible to nucleophilic attack by the hydroxyl group of the growing oligonucleotide chain. beilstein-journals.org This facilitates the formation of the internucleotide linkage. beilstein-journals.org While the phosphoramidite (B1245037) approach is now more common, the use of activating agents like this compound highlights its utility in specialized synthetic methodologies. beilstein-journals.orgd-nb.info

Unique Reactivity Profiles in Aprotic Organic Solvents

The reactivity of this compound can be influenced by the solvent environment. In aprotic organic solvents, it has been observed to exhibit unusual reactivity.

Proposed Sₙ1-type Mechanisms for Acylation Reactions

Research has suggested that the acylation of low concentrations of hydroxyl groups by this compound in aprotic organic solvents may proceed through an Sₙ1-type mechanism. researchgate.netresearchgate.net This is in contrast to the more typical Sₙ2-type mechanism for nucleophilic acyl substitution.

In a polar aprotic solvent, the rate of an Sₙ2 reaction is generally enhanced. masterorganicchemistry.comyoutube.com However, the proposal of an Sₙ1-type mechanism suggests that the rate-determining step could be the unimolecular dissociation of the chloride ion to form a resonance-stabilized acylium cation. This highly electrophilic intermediate would then rapidly react with the nucleophile. The stability of the acylium cation would be enhanced by the delocalization of the positive charge over the extended π-system of the anthracene ring. This unusual mechanistic pathway highlights the unique electronic properties conferred by the anthracene moiety on the reactivity of the carbonyl chloride group. researchgate.netresearchgate.net

Photochemical Reactivity: [4+4] Cycloaddition Reactions

The anthracene core of this compound is known for its characteristic photochemical reactivity, specifically undergoing [4+4] cycloaddition reactions upon exposure to ultraviolet (UV) light. researchgate.netmdpi.com This reaction, which is thermally forbidden by orbital symmetry rules, proceeds through the excitation of an anthracene monomer to a singlet or triplet excited state. mdpi.com This excited molecule can then react with a ground-state anthracene molecule to form a dimer. mdpi.com The cycloaddition occurs between the C9 and C10 positions of the excited molecule and the C9' and C10' positions of the ground-state molecule, resulting in a photodimer. researchgate.netmdpi.com

The efficiency and outcome of the photodimerization are influenced by the nature of the substituent at the 9-position. researchgate.netnih.gov Electron-withdrawing groups, such as the carbonyl chloride in this compound, can impact the electronic properties of the anthracene unit and thus its reactivity. nih.gov Studies on various 9-substituted anthracenes have demonstrated that both electron-donating and electron-withdrawing groups can affect the thermal stability and photochemical reactivity of the dimers. researchgate.net For instance, the presence of an electron-withdrawing bromine atom on the anthracene ring has been shown to influence dimerization reactivity. nih.gov

The solvent can also play a significant role in the photodimerization process. For example, the photodimerization of 9-formylanthracene is reported to be faster in benzene (B151609) than in dichloromethane, and halogenated solvents like carbon tetrachloride can be detrimental to the reaction compared to THF, ether, or toluene. sciforum.net

Reversible Photodimerization of Anthracene Moieties

A key feature of the [4+4] cycloaddition of anthracene derivatives is its reversibility. researchgate.netresearchgate.net The photodimer can revert to the original monomeric anthracene units through either thermal cleavage or photolysis with a different wavelength of light. researchgate.netsfu.ca Typically, dimerization is induced by long-wave UV irradiation (e.g., >350 nm), while cleavage is achieved with short-wave UV light (e.g., <300 nm) or by heating. researchgate.net This reversibility allows for multiple cycles of dimerization and scission. researchgate.netresearchgate.net

The mechanism of photodimerization has been extensively studied. Upon absorption of a photon, the anthracene monomer is promoted from its ground state (S₀) to an excited singlet (S₁) or triplet (T₁) state. mdpi.com This excitation alters the orbital symmetry, allowing the formation of an exciplex (an excited-state complex) with a ground-state monomer, which then proceeds to form the stable dimer. mdpi.comrsc.org In some cases, excimers have been identified as intermediates, where excimer fluorescence and cyclization are competing processes. rsc.org

The reversibility of this process is the foundation for various applications in materials science, such as the development of self-healing materials, shape-memory polymers, and photo-switchable adhesives. researchgate.netresearchgate.net For example, polymers functionalized with anthracene groups can be cross-linked through photodimerization upon UV exposure and subsequently de-cross-linked by heating, demonstrating the practical utility of this reversible reaction. researchgate.net

The stability of the photodimer and the kinetics of the forward and reverse reactions are highly dependent on the substituents on the anthracene core. researchgate.netrsc.org Research on 9-anthracene carboxylic acid, a related compound, shows it undergoes a reversible [4+4] photocycloaddition in the solid state. researchgate.nettaylorandfrancis.com The photodimer of 9-anthracene carboxylic acid is noted to be unstable at room temperature, reverting to the monomer state, which provides the desirable reversibility. taylorandfrancis.com The specific influence of the carbonyl chloride group in this compound on the kinetics and thermodynamics of photodimerization and thermal cleavage remains an area of specific interest.

Table 1: Photochemical Reaction Parameters for Anthracene Derivatives

| Anthracene Derivative | Reaction | Wavelength for Dimerization (nm) | Wavelength for Cleavage (nm) | Solvent/Conditions | Reference |

| General Anthracenes | Dimerization/Cleavage | >350 | <300 | Various organic solvents | researchgate.net |

| Thioxanthone–anthracene | Dimerization/Cleavage | >350 | >254 | Benzene | tandfonline.com |

| 9-Formylanthracene | Dimerization | 352 (peak output) | - | Benzene, Dichloromethane | sciforum.net |

| 9-Aroylethylanthracenes | Dimerization | 352 (peak output) | - | Benzene | sciforum.net |

| Anthracene-functionalized Polysiloxanes | Dimerization/Cleavage | 365 | Heat (120 °C) | - | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 9 Anthracenecarbonyl Chloride and Its Reaction Products

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Monitoring Photodimerization and Photo-reversion Processes

The photodimerization of anthracene (B1667546) derivatives, including 9-Anthracenecarbonyl chloride, is a reversible [4π+4π] cycloaddition reaction that can be readily monitored using spectroscopic techniques. researchgate.net This process is of significant interest for the development of photo-responsive materials. researchgate.netresearchgate.net

Upon irradiation with UV light, typically around 365 nm, two anthracene moieties form a covalently bound dimer. researchgate.netresearchgate.net This dimerization leads to a decrease in the characteristic absorption peaks of the anthracene chromophore in the 300-400 nm range. researchgate.net Specifically, the absorption maxima at approximately 346, 364, and 384 nm diminish as the reaction progresses. researchgate.net This change in the UV-Vis absorption spectrum allows for real-time monitoring of the gelation or cross-linking process in polymers functionalized with anthracene groups. researchgate.net

The reverse reaction, or photo-reversion, can be induced by irradiation with shorter wavelength UV light, such as 254 nm. researchgate.net This process cleaves the dimer and restores the original anthracene structure, which can also be followed by observing the reappearance of the characteristic anthracene absorption bands. researchgate.net

¹H-NMR spectroscopy is another powerful tool for monitoring these transformations. The dimerization results in an upfield shift of the signals corresponding to the aromatic protons and adjacent methylene (B1212753) protons due to the reduced aromatic conjugation in the dimer. researchgate.net Conversely, photo-reversion restores the original signals of the anthracene ester. researchgate.net

These spectroscopic methods provide a means to study the kinetics and efficiency of both the forward photodimerization and the reverse photo-cleavage reactions, which is crucial for the design and application of materials with photo-switchable properties. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, single-crystal X-ray diffraction (scXRD) analysis provides precise information on bond lengths, bond angles, and intermolecular interactions. uea.ac.uk

In the crystal structure of related anthracenecarbonyl compounds, the planarity and orientation of the anthracene moiety relative to other parts of the molecule can be definitively established. researchgate.net For instance, in one study, the anthracene ring was found to be nearly coplanar with the ketonic carbonyl moiety. researchgate.net This type of detailed structural information is vital for understanding structure-property relationships.

Crystallographic studies have also been instrumental in investigating the mechanism of photodimerization in the solid state. epa.gov For example, photocrystallographic studies of 9-anthracenecarboxylic acid, a closely related compound, revealed a complex, non-topotactic transformation with an increase in lattice disorder during the reaction. epa.gov Such insights are crucial for designing crystalline materials with predictable photochemical behavior.

The data obtained from X-ray crystallography, such as space group and unit cell dimensions, are fundamental for the complete characterization of new materials derived from this compound. uea.ac.ukresearchgate.net

Table 1: Crystallographic Data for an Exemplary 9-Anthracenecarbonyl Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Note: Specific values for a, b, c, β, Volume, and Z would be obtained from the specific crystallographic study of the compound of interest.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of a molecule. uea.ac.uk

The electron ionization (EI) mass spectrum of the parent compound, 9-anthracenecarboxylic acid, is available in public databases and serves as a reference. nist.gov For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

In the analysis of reaction products, mass spectrometry is used to confirm the successful synthesis of the desired compounds. For example, in the synthesis of ferrocenyl β-diketonate compounds, HRMS was used for the full characterization of the products. uea.ac.uk

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of these molecules. This provides valuable structural information by identifying characteristic fragment ions. The predicted collision cross section (CCS) values for different adducts of this compound can also be calculated, which is useful in ion mobility-mass spectrometry (IMS-MS) studies. uni.lu IMS-MS can differentiate between isomers, such as linear and cyclic polymers, which is particularly relevant for analyzing the products of photodimerization reactions. umons.ac.be

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 241.04148 | 147.8 |

| [M+Na]⁺ | 263.02342 | 159.1 |

| [M-H]⁻ | 239.02692 | 153.7 |

| [M+NH₄]⁺ | 258.06802 | 168.5 |

| [M+K]⁺ | 278.99736 | 152.7 |

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques are essential for the purification and analysis of this compound and its reaction products. High-performance liquid chromatography (HPLC) is a versatile method for assessing the purity of a sample and for separating components in a mixture. smolecule.comnih.gov

For instance, reversed-phase HPLC can be used for the quantitative analysis of derivatives. nih.gov In some applications, this compound is used as a derivatizing agent to introduce a fluorescent anthracene tag to other molecules, enhancing their detection by fluorescence detectors in HPLC systems. smolecule.com

Column chromatography using silica (B1680970) gel is a standard method for the purification of reaction products, such as in the synthesis of PEO-containing anthrylacetylene monomers where it was used to isolate the desired compound from the crude reaction mixture. acs.org

For polymeric materials synthesized using this compound derivatives, size-exclusion chromatography (SEC) is employed to determine the molecular weight distribution (e.g., dispersity, Đ) of the polymers. researchgate.netumons.ac.be This is crucial for understanding how the polymerization conditions affect the final properties of the material.

Ion-exchange HPLC is another chromatographic technique that can be used for the purity analysis of charged molecules, such as oligonucleotides that have been modified with anthracene-containing reagents. google.comgoogle.com

Table 3: Chromatographic Methods and Their Applications

| Chromatographic Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis, separation of reaction mixtures. smolecule.comnih.gov |

| Column Chromatography | Purification of synthesized compounds. acs.org |

| Size-Exclusion Chromatography (SEC) | Determination of molecular weight distribution of polymers. researchgate.netumons.ac.be |

| Ion-Exchange HPLC | Purity analysis of charged molecules like modified oligonucleotides. google.comgoogle.com |

Computational Chemistry and Theoretical Modeling of 9 Anthracenecarbonyl Chloride Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 9-Anthracenecarbonyl chloride, DFT studies are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can predict the planarity of the anthracene (B1667546) core and the orientation of the carbonyl chloride group relative to the aromatic system.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also elucidated through DFT. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, reactivity, and photophysical behavior. helmholtz-berlin.de For instance, a smaller HOMO-LUMO gap generally correlates with higher reactivity and a red-shift in the absorption spectrum. DFT calculations also provide detailed information about the distribution of electron density and the molecular electrostatic potential, which are key to understanding intermolecular interactions and the molecule's susceptibility to nucleophilic or electrophilic attack.

Theoretical studies on related anthracene derivatives have shown that substituents can significantly influence the electronic structure and, consequently, the material's properties. rsc.org While specific DFT data for this compound is not extensively published in publicly available literature, the established methodologies applied to similar compounds provide a robust framework for its computational analysis. For example, DFT has been used to analyze the thermodynamic stability of various dihydroanthracene isomers. researchgate.net

Table 1: Representative Theoretical Data from DFT Calculations for an Anthracene Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.7 eV | Influences electronic transitions and chemical reactivity. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are illustrative for a generic anthracene derivative and would require specific DFT calculations for this compound.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its intermolecular interactions in various environments, such as in solution or in the solid state. These simulations model the forces between molecules, including van der Waals forces, electrostatic interactions, and, in relevant systems, hydrogen bonding.

By simulating the trajectory of molecules over time, MD can predict macroscopic properties from the microscopic interactions. For instance, it can be used to understand the packing of this compound molecules in a crystal lattice or their aggregation behavior in solution. The study of intermolecular interactions is crucial for predicting the material properties of molecular crystals. dcu.ienih.gov

The interaction of molecules with biological membranes is a critical aspect of their use in drug delivery and other biomedical applications. nih.govrug.nlresearchgate.net MD simulations are a powerful tool to model these interactions at the atomic level. dtu.dk For a molecule like this compound, or more likely its derivatives designed for biological applications, MD simulations can predict how it partitions into a lipid bilayer, its preferred orientation within the membrane, and its effect on membrane properties such as fluidity and thickness.

These simulations can reveal the specific interactions between the anthracene core and the hydrophobic lipid tails, as well as interactions between any polar functional groups and the lipid headgroups. nih.gov For example, the interaction of anthracene-9-carboxylic acid, a closely related compound, has been studied in the context of inhibiting renal chloride reabsorption, highlighting the biological relevance of such interactions. nih.gov Understanding these interactions is fundamental for designing effective drug delivery systems, as they govern the transport of the molecule across cellular barriers. nih.gov

Prediction of Reactivity and Reaction Pathways, including Regioselectivity

Computational methods are increasingly used to predict the reactivity of molecules and the likely pathways of chemical reactions, including their regioselectivity. rsc.org For this compound, theoretical calculations can be employed to predict its reactivity towards various nucleophiles, its propensity to undergo cycloaddition reactions characteristic of the anthracene core, and the stability of reaction intermediates.

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation barriers. This information is invaluable for understanding reaction mechanisms and predicting the most favorable reaction products. For instance, the reactivity of the acyl chloride group can be compared to that of other aroyl halides, such as the decarbonylative alkylation of aroyl fluorides, which has been studied computationally. acs.org

Furthermore, the regioselectivity of reactions involving the anthracene ring, such as electrophilic substitution or cycloadditions, can be predicted by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and the calculated atomic charges. For photochemical reactions, such as the [4+4] photodimerization of anthracenes, computational studies can elucidate the role of excimer formation and solvent polarity on the reaction's regioselectivity. researchgate.net

Investigation of Photophysical Properties through Computational Methods

The photophysical properties of anthracene derivatives, including their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, are of significant interest for applications in organic electronics and sensors. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret these properties. figshare.comresearchgate.net

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption maxima in the UV-visible spectrum. By analyzing the molecular orbitals involved in these transitions, one can understand their nature, for example, whether they are π-π* transitions localized on the anthracene core or charge-transfer transitions. Similarly, the properties of the first excited state can be calculated to predict the fluorescence emission energy.

Computational studies on related anthracene-carborane dyads have demonstrated how the electronic coupling between the anthracene fluorophore and a substituent can lead to the formation of intramolecular charge-transfer states, significantly altering the emission properties. researchgate.net These computational insights are crucial for the rational design of new fluorescent materials with tailored photophysical characteristics.

Table 2: Computationally Predicted Photophysical Properties

| Property | Predicted Value | Method |

| Absorption Maximum (λ_max) | ~380 nm | TD-DFT |

| Emission Maximum (λ_em) | ~420 nm | TD-DFT |

| Nature of S0 -> S1 Transition | π-π* | TD-DFT |

Note: The values in this table are illustrative and based on typical values for 9-substituted anthracenes. Specific calculations for this compound are required for precise predictions.

Mechanochemical Activation Studies using Constrained Geometry Simulations (CoGEF)

Mechanochemistry explores how mechanical force can induce chemical transformations. The Constrained Geometries Simulate External Force (CoGEF) method is a computational technique used to study the response of a molecule to an applied external force. researchgate.netchemrxiv.org This method is particularly relevant for understanding the mechanochemical activation of molecules like anthracene derivatives, which can undergo force-induced reactions. researchgate.net

In a CoGEF simulation, a pulling force is applied to two atoms in a molecule, and the resulting changes in geometry and energy are calculated. This allows for the determination of the force required to break a specific bond and the identification of the reaction pathway under mechanical stress. Studies on the mechanochemical cleavage of anthracene dimers have shown that the CoGEF method can predict the bond rupture sequence. gauss-centre.eu However, it has also been noted that the predictions can be sensitive to the chosen computational functional and that the high energies reached in the simulation might open up unexpected reaction channels. researchgate.netchemrxiv.org For systems involving anthracene adducts, CoGEF simulations have been used to explore the competition between the cleavage of the desired bonds and the rupture of other parts of the molecule. researchgate.netgauss-centre.eu

Functionalization and Derivative Chemistry of 9 Anthracenecarbonyl Chloride

Synthesis of Ester Derivatives, including Cholesteryl 9-Anthracenecarboxylate

The reaction of 9-anthracenecarbonyl chloride with alcohols readily yields ester derivatives, a process driven by the high reactivity of the acyl chloride group. A notable example is the synthesis of cholesteryl 9-anthracenecarboxylate. This is achieved by reacting this compound with cholesterol in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrogen chloride byproduct. The resulting ester combines the rigid, planar aromatic structure of anthracene (B1667546) with the chiral, bulky steroid framework of cholesterol. This conjugation is of interest for creating liquid crystalline materials and for drug delivery systems, where the lipophilic nature of cholesterol can enhance cellular uptake. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| This compound | Cholesterol | Pyridine | Cholesteryl 9-anthracenecarboxylate |

| This compound | Generic Alcohol (R-OH) | Base (e.g., Pyridine) | 9-Anthracenecarboxylate Ester (R-O-CO-Anthracene) |

Polymer Functionalization and Grafting Techniques

This compound is a key reagent for introducing the photoresponsive anthracene moiety into various polymer architectures. This functionalization imparts unique optical and photochemical properties to the polymers, enabling their use in advanced applications.

Anthracene-End-Functionalized Polymers (e.g., Poly(methyl acrylate), Poly(ethylene glycol), Polydimethylsiloxanes)

The synthesis of anthracene-end-functionalized polymers can be achieved through several polymerization techniques. A common method involves using an initiator that contains a hydroxyl or amino group, which can be subsequently reacted with this compound. Alternatively, living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can be employed using an initiator specifically designed with an anthracene group. tue.nlresearchgate.net

For instance, anthracene-end-capped poly(methyl methacrylate) (PMMA) has been synthesized via ATRP using 9-anthracenemethyl-2-bromo-isobutyrate as the initiator. tue.nl This method allows for the preparation of polymers with predetermined molecular weights and low polydispersity. Similarly, poly(ethylene glycol) (PEG) can be functionalized by reacting its terminal hydroxyl groups with this compound. epa.govcore.ac.uk The synthesis of anthracene-functionalized polydimethylsiloxanes (PDMS) can be accomplished by reacting α,ω-aminopropyl terminated PDMS with this compound. oclc.orgvt.edu These functionalized silicones are of interest for creating photo-responsive elastomers and coatings.

| Polymer Backbone | Functionalization Method | Resulting Polymer |

| Poly(methyl acrylate) (PMA) | ATRP with anthracene-based initiator | Anthracene-end-functionalized PMA |

| Poly(ethylene glycol) (PEG) | Esterification of terminal hydroxyl groups | Anthracene-end-functionalized PEG |

| Polydimethylsiloxane (PDMS) | Reaction with amine-terminated PDMS | Anthracene-end-functionalized PDMS |

Role in Reversible Photocrosslinking of Polymeric Systems

A significant application of anthracene-functionalized polymers lies in their ability to undergo reversible photocrosslinking. researchgate.nettandfonline.comosti.gov Upon exposure to UV light with a wavelength typically above 300 nm, the anthracene moieties at the polymer chain ends or as pendant groups can undergo a [4π+4π] cycloaddition reaction to form dimers. tandfonline.com This dimerization creates covalent crosslinks between polymer chains, leading to the formation of a polymer network. researchgate.netacs.org

This process is reversible. The photodimers can be cleaved back to the original anthracene groups either by irradiation with UV light of a shorter wavelength (typically below 300 nm) or by heating. tandfonline.comacs.org This reversible nature allows for the development of "smart" materials, such as self-healing polymers and materials with photo-induced shape memory effects. osti.govacs.org For example, an epoxy elastomer containing anthracene groups demonstrated shape memory behavior, where a temporary shape could be fixed by UV-induced crosslinking and the original shape recovered upon heating. osti.gov

Conjugation with Advanced Fluorescent Probes

The intrinsic fluorescence of the anthracene core makes this compound a valuable building block for creating more complex fluorescent probes. By conjugating it with other fluorophores, researchers can develop probes with tailored photophysical properties for various sensing and imaging applications.

Synthesis of Fluorescein-Anthracenecarbonyl Conjugates

Fluorescein (B123965), a highly fluorescent dye, can be chemically linked to this compound to create a dual-fluorophore system. The synthesis typically involves the reaction of an amine- or hydroxyl-functionalized fluorescein derivative with this compound. For instance, 5(6)-aminofluorescein can be reacted with this compound to form an amide linkage, resulting in a fluorescein-anthracenecarbonyl conjugate. iscientific.org

These conjugates are of interest for applications in fluorescence resonance energy transfer (FRET) studies, where the anthracene moiety can act as a donor and the fluorescein as an acceptor. The efficiency of energy transfer between the two fluorophores can be sensitive to the local environment, making these conjugates useful as ratiometric probes for detecting ions, pH changes, or biomolecular interactions. nih.govresearchgate.net

Synthesis of Novel Anthracene-Containing Hybrid Structures

The versatility of this compound extends to the synthesis of novel hybrid materials where the anthracene unit is integrated into larger, complex architectures. These structures often exhibit unique properties arising from the combination of the anthracene chromophore with other functional components.

One area of research involves the creation of anthracene-based hybrid perovskites. For example, a novel 0D hybrid bismuth iodide perovskite was synthesized using a highly conjugated quaternary ammonium (B1175870) cation derived from anthracene. acs.org This material demonstrated remarkable chemical and thermal stability. acs.org

Another approach is the synthesis of single crystalline anthracene-silica hybrid particles. These materials are created through the hydrolysis and polycondensation of an anthracene derivative functionalized with triethoxysilyl groups. researchgate.net The resulting hybrid material preserves a crystalline structure and exhibits enhanced thermal stability compared to the parent anthracene molecule. researchgate.net

Furthermore, anthracene-containing chalcones have been synthesized through the Claisen-Schmidt condensation of 9-anthracenecarbaldehyde with various substituted acetophenones. researchgate.net These chalcones can exhibit interesting photophysical properties, including aggregation-induced emission. researchgate.net The development of such hybrid structures opens up possibilities for new materials with applications in optoelectronics, sensing, and catalysis. rsc.orgmdpi.com

Carborane-Anthracene Dyads and Their Isomeric Effects

The isomeric forms of carborane are formally known as 1,2-dicarba-closo-dodecaborane (o-carborane), 1,7-dicarba-closo-dodecaborane (m-carborane), and 1,12-dicarba-closo-dodecaborane (p-carborane). nih.gov Research has shown that the electronic acceptor strength follows the order para < meta ≪ ortho. nih.gov This difference in electron affinity among the isomers has a profound impact on the photoluminescence of the carborane-anthracene dyads. researchgate.net

For instance, when an o-carborane (B102288) is appended to an anthracene molecule, the resulting dyad can exhibit emission from a low-energy intramolecular charge transfer (ICT) state. researchgate.net This is not observed in the corresponding m- and p-carborane (B1425697) derivatives due to their lower electron affinity. researchgate.net The structural rigidity of the dyad is also influenced by the carborane isomer. The addition of m- and p-carboranes can deform the aromatic backbone of the anthracene, increasing its structural rigidity and thereby reducing non-radiative decay pathways, which can lead to enhanced photoluminescence quantum efficiency compared to anthracene alone. researchgate.net

The synthesis of these dyads can be achieved through various methods, including the reaction of 9-ethynylanthracene (B80870) with decaborane. researchgate.net The orientation of the carborane cluster relative to the anthracene fluorophore is a critical parameter that affects the emission properties and can be tuned to achieve desired characteristics like dual emission. nih.gov

Detailed studies, including density functional theory (DFT) calculations, have revealed that in o-carborane-anthracene systems, a non-emissive S1 state with a significant charge transfer (CT) character can exist due to the elongation of the C–C bond within the carborane cage. nih.gov This CT state can be involved in emission quenching. nih.gov The energetic favorability of this dark CT state can be influenced by the presence of substituents on the carborane or by changing the fluorophore itself. nih.gov For example, electron-withdrawing substituents can make the CT state more favorable, while electron-donating substituents can increase its energy. nih.gov

Furthermore, the introduction of various substituents at the adjacent carbon atom of the o-carborane in anthracenyl-o-carborane dyads has been shown to lead to highly efficient solid-state emissions. rsc.org The restricted rotation of the anthracene moiety and an ideal orientation for intramolecular charge transfer from the anthracene to the carborane cluster can result in high fluorescence quantum efficiencies in the crystalline state. rsc.org

| Feature | o-Carborane-Anthracene Dyad | m-Carborane-Anthracene Dyad | p-Carborane-Anthracene Dyad |

| Electron Affinity | High | Lower | Lowest |

| Emission Behavior | Can exhibit intramolecular charge transfer (ICT) emission. researchgate.net | Emission localized on the anthracene moiety. researchgate.net | Emission localized on the anthracene moiety. researchgate.net |

| Structural Impact | Can lead to dual emission characteristics. nih.gov | Deforms the aromatic backbone, increasing rigidity. researchgate.net | Deforms the aromatic backbone, increasing rigidity. researchgate.net |

| Photoluminescence | Quantum yields can be low in solution due to vibrational motion. nih.gov | Enhanced photoluminescence quantum efficiency relative to anthracene. researchgate.net | Enhanced photoluminescence quantum efficiency relative to anthracene. researchgate.net |

Other Polycyclic Aromatic Hydrocarbon Derivatives

This compound is a derivative of anthracene, which belongs to the larger class of compounds known as polycyclic aromatic hydrocarbons (PAHs). acgih.orgwikipedia.org PAHs are organic compounds composed of two or more fused aromatic rings. acgih.orgnih.gov The functionalization of this compound can lead to the formation of more complex PAH derivatives with tailored properties.

The reactivity of the carbonyl chloride group allows for the attachment of other polycyclic aromatic hydrocarbons, creating extended π-conjugated systems. These larger, more complex PAHs are of interest for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. ontosight.ai

The introduction of different PAH moieties can significantly alter the photophysical and electronic properties of the resulting molecule. For example, replacing the anthracene in a carborane-fluorophore system with a more extended PAH like pentacene (B32325) can energetically destabilize the non-emissive charge transfer state, potentially leading to improved emission characteristics. nih.gov

Furthermore, the study of chlorinated derivatives of anthracene, which can be conceptually related to the reactivity of this compound, provides insight into the effects of halogenation on the properties of PAHs. For instance, studies on 2-chloroanthracene (B50491) and 9,10-dichloroanthracene (B1293567) have shown that chlorination can perturb global gene expression and metabolic pathways in human cells. nih.gov Specifically, 9,10-dichloroanthracene was found to cause a wider perturbation to metabolic pathways than anthracene itself, particularly affecting lipid and nucleotide metabolism. nih.gov This highlights how the derivatization of the anthracene core can lead to significant changes in the molecule's biological interactions.

Applications in Advanced Materials Science and Engineering

Photoresponsive Polymers and Smart Materials Design

Photoresponsive polymers are a class of smart materials that can change their properties upon exposure to light. specificpolymers.comnih.gov The anthracene (B1667546) moiety, which can be readily introduced into polymer structures using 9-Anthracenecarbonyl chloride, is a key chromophore in this field. specificpolymers.com Its ability to undergo reversible [4+4] cycloaddition reactions upon irradiation with specific wavelengths of UV light allows for the dynamic control of polymer architecture and, consequently, material properties. researchgate.netresearchgate.net

A significant application of this compound is in the fabrication of reversibly crosslinkable polymeric microstructures. anu.edu.au This is often achieved by modifying polymers that have hydroxyl groups. For instance, core crosslinked star (CCS) polymers based on poly(methyl acrylate) with numerous hydroxyl groups at the chain ends can be functionalized with this compound. huggingface.coresearchgate.net

This modification introduces the anthracene group, which acts as a photosensitive crosslinking agent. acs.org Upon exposure to a specific wavelength of UV light, the anthracene groups on different polymer chains can dimerize, forming a crosslinked network. This process stabilizes the microstructure of the material, such as creating stable honeycomb-like porous films. acs.org The crosslinking is reversible; irradiation with a different wavelength of UV light can cleave the anthracene dimers, returning the material to its un-crosslinked state. researchgate.net This reversible photocrosslinking allows for a secondary level of patterning on the film using photolithographic techniques. iupac.org

The rheological properties, or the flow behavior, of fluids can be dynamically controlled using this compound derivatives. researchgate.netresearchgate.net This has been demonstrated in silicone oils, specifically polydimethylsiloxanes (PDMS), terminated with 9-anthracene ester groups. researchgate.net

In their initial state, these functionalized silicone oils exhibit certain viscosity and viscoelastic properties. researchgate.net When exposed to UV-A radiation (around 354 nm), the terminal anthracene groups undergo a cycloaddition reaction, leading to chain extension and the formation of longer polymer chains. researchgate.net This change in molecular weight results in a measurable increase in the fluid's dynamic moduli, making it more viscous. researchgate.net

This process is reversible. The newly formed anthracene dimers can be cleaved either by exposure to UV-C radiation (around 254 nm) or by heating to temperatures above 130°C. researchgate.net This cleavage breaks the longer chains back into the original shorter ones, restoring the initial rheological properties. researchgate.net This ability to reversibly tune the viscosity of silicone oil through light or heat showcases a sophisticated level of control over material properties, which is highly desirable in applications requiring "smart" lubricants or fluids with programmable flow characteristics. researchgate.netresearchgate.net

| Stimulus | Effect on Anthracene-Terminated PDMS | Resulting Change in Rheological Properties |

| UV-A Radiation (~354 nm) | Cycloaddition of terminal anthracene groups (dimerization) | Increased dynamic moduli (higher viscosity) |

| UV-C Radiation (~254 nm) | Cleavage of anthracene dimers | Partial restoration of initial rheological properties |

| Heat (> 130°C) | Cleavage of anthracene dimers | Restoration of initial rheological properties |

This table summarizes the response of 9-anthracene ester-terminated polydimethylsiloxanes to different external stimuli. researchgate.net

The breath figure technique is a simple yet effective method for creating highly ordered porous films. iupac.org It involves casting a polymer solution in a humid environment, where condensed water droplets act as a template around which the polymer precipitates. iupac.org this compound plays a crucial role in enhancing the stability and functionality of these microstructures. acs.org

By using star polymers functionalized with this compound, researchers can first form porous, micro-structured films via the breath figure method. huggingface.coepa.gov The low glass transition temperature of certain polymers, like poly(methyl acrylate), allows for the formation of these films on non-planar surfaces without cracking. researchgate.net Subsequently, the incorporated anthracene groups can be photocrosslinked, which locks in the porous "honeycomb" structure, making the film stable. iupac.org This combination of self-assembly and photochemical stabilization provides a powerful tool for creating well-defined, three-dimensional microstructures.

Optical Materials and Devices Development

The inherent photophysical properties of the anthracene core make this compound and its derivatives attractive building blocks for optical materials and devices. smolecule.comontosight.ai

Derivatives of this compound, such as 9-anthracenecarboxamides, are known to be fluorescent. nih.gov Their fluorescence characteristics, including intensity and emission wavelength, can be sensitive to the polarity of their environment. nih.gov For example, studies on anthracene-9-carboxylic acid, the hydrolysis product of the chloride, show that its fluorescence spectra are highly dependent on the solvent and its concentration. researchgate.net This sensitivity can be exploited in various applications.

Furthermore, complexes of 9-anthracenecarboxylic acid with metal ions, such as Europium(III), also exhibit luminescence. nih.gov The intensity of this luminescence is also influenced by the solvent environment. nih.gov The photochromic nature of anthracene derivatives, stemming from the reversible photodimerization reaction, allows for the creation of materials whose optical properties can be switched with light. researchgate.net

| Derivative Type | Key Optical Property | Influencing Factors |

| 9-Anthracenecarboxamides | Fluorescence | Solvent Polarity |

| Anthracene-9-carboxylic acid | Fluorescence | Solvent, Concentration |

| Europium(III) complex of 9-anthracenecarboxylic acid | Luminescence | Solvent |

| General Anthracene Derivatives | Photochromism | UV Light Irradiation |

This table highlights the key optical properties of various derivatives of this compound and the factors that influence them. researchgate.netnih.govresearchgate.netnih.gov

The fluorescence of this compound derivatives is a key property for their use in sensors. smolecule.com Because their fluorescence can change in response to their local environment, they can be developed into fluorescent probes for biological imaging and sensing. smolecule.comnih.gov For instance, the interaction of a europium complex of 9-anthracenecarboxylic acid with N-acetyl amino acids and nucleotides has been studied through fluorescence measurements, indicating its potential as a sensor for these biomolecules. nih.gov

In the realm of displays, the ability to pattern surfaces and control their properties at a micro-scale is critical. A method involving the photodimerization of an anthracene derivative has been demonstrated for fine-tuning the wettability of surfaces, which is a crucial step in the manufacturing of multicolor polymer light-emitting diode (PLED) displays using inkjet printing. doi.org The fluorescent properties of anthracene derivatives also suggest their potential use in optical data recording and storage. researchgate.net

Organic Semiconductors and Electronic Materials

The development of high-performance organic semiconductors (OSCs) is crucial for the advancement of next-generation electronics that are flexible, lightweight, and solution-processable. cas.org Anthracene and its derivatives have long been studied as active materials in organic field-effect transistors (OFETs) due to their planar structure, which promotes strong intermolecular interactions, and their inherent air stability. researchgate.net However, the progress in n-type OSCs, which transport electrons, has lagged behind their p-type (hole-transporting) counterparts in terms of both charge-carrier mobility and environmental robustness. nih.govrsc.org This disparity is largely attributed to the challenge of designing molecules that meet the specific electronic and structural requirements for efficient electron transport. nih.gov

Building Blocks for n-Type Organic Semiconductors

A primary strategy for developing n-type organic semiconductors involves the introduction of strong electron-withdrawing groups onto a π-conjugated core. city.ac.uk This modification lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the electrodes. city.ac.uk The attachment of electron-withdrawing groups to the anthracene core can transform it from a p-type to an n-type material. bohrium.com

The carbonyl chloride group in this compound, while reactive, serves as a precursor for introducing other functionalities. For instance, it can be converted to other electron-withdrawing groups, thereby tuning the electronic properties of the resulting anthracene derivative. Theoretical studies have shown that functionalizing anthracene with groups like fluorine, chlorine, cyano, and nitro can enhance their electron affinities and reduce their HOMO-LUMO energy gaps, which is beneficial for charge transport. bohrium.com Specifically, the central dogma in constructing organic electron acceptors is to attach electron-withdrawing groups to polycyclic aromatic hydrocarbons. researchgate.net

Research into fluorinated derivatives of 9-anthracene carboxylic acid, a close relative of this compound, demonstrates this principle. While these specific derivatives still exhibited p-type behavior, it highlights the strategy of using electron-withdrawing substituents to modify electronic properties. researchgate.net A more direct approach involves using highly fluorinated anthracene cores. For example, 9,10-Dichlorooctafluoroanthracene has been synthesized and used as a synthon for n-type organic semiconductors. Its reaction with phenylboronic acid yielded octafluoro-9,10-diphenylanthracene, which exhibits a stabilized LUMO and extended π-stacking, both conducive to efficient electron transport. researchgate.net

| Derivative | Modification Strategy | Impact on Electronic Properties | Potential Application |

| Octafluoro-9,10-diphenylanthracene | Fluorination of the anthracene core and subsequent functionalization | Stabilized LUMO, extended π-stacking | n-type organic semiconductor |

| Anthracene-based derivatives with trifluoromethyl or cyano groups | Substitution at the 9,10-positions | Lowered LUMO energy levels | Electron-transporting materials |

Influence of Substitution on Electronic Transport Properties

The transport of charge carriers in organic semiconductors is highly dependent on the molecular packing and intermolecular interactions in the solid state. researchgate.netrsc.org The nature and position of substituents on the anthracene core play a critical role in dictating these properties.

Theoretical investigations have revealed that the introduction of aryl substituents at the 2,6-positions of anthracene can significantly improve both electron and hole injection capabilities, as well as the material's stability against air oxidation. researchgate.netrsc.org These substituents can also suppress the stretching vibrations of the anthracene core during charge transport, leading to more isotropic two-dimensional transport properties. researchgate.netrsc.org For instance, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene has demonstrated isotropic mobility in single-crystal organic field-effect transistors. researchgate.net

While most research focuses on substitutions at various positions on the anthracene ring, the principle extends to derivatives of this compound. The acyl chloride group can be used to attach a wide variety of substituents, which in turn will influence the final material's electronic and structural properties. The size and electronic nature of the group attached via the carbonyl bridge will affect the molecular stacking, intermolecular distances, and orbital overlap, all of which are crucial for efficient charge transport. For example, increasing the size of aryl substituents has been shown to enhance the stability and charge injection capabilities of anthracene derivatives. rsc.org

| Substituent Type | Position on Anthracene Core | Effect on Transport Properties | Example Compound |

| Aryl groups | 2,6-positions | Improved electron/hole injection, increased air stability, isotropic 2D transport | 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene |

| Fused aromatic rings | 2,6-positions | Isotropic mobility | 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene |

| Phenyl groups | 2,6-positions | High hole mobility | 2,6-diphenylanthracene (DPA) |

Self-Healing Materials and Adaptable Systems

The development of materials that can autonomously repair damage is a significant area of research in materials science, aiming to extend the lifespan and reliability of products. mdpi.com One of the most promising approaches to creating such self-healing polymers is through the use of reversible covalent bonds, particularly the Diels-Alder reaction. researchgate.netrsc.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. rsc.org This reaction is thermally reversible; the forward reaction (cycloaddition) forms a stable adduct at lower temperatures, while the reverse reaction (retro-Diels-Alder) occurs at elevated temperatures, breaking the adduct back into its original components. mdpi.com This reversibility allows for the repeated healing of cracks and damage in a polymer network. researchgate.net

Anthracene and its derivatives are effective dienes in Diels-Alder reactions, often paired with maleimide (B117702) dienophiles. researchgate.netrsc.org The maleimide-anthracene Diels-Alder adduct is known for its high thermal stability, making it suitable for high-performance polymers that may require self-healing capabilities at elevated temperatures. mdpi.com

This compound is a key reagent for incorporating the anthracene moiety into polymer structures. For example, it can be reacted with polymers containing hydroxyl or amine groups to functionalize them with anthracene units. rsc.org These anthracene-functionalized polymers can then be crosslinked with bismaleimides to form a thermally reversible network. When a crack forms, heating the material initiates the retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and fill the damaged area. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, healing the material. mdpi.com

Another approach involves the photodimerization of anthracene. researchgate.net Anthracene can undergo a [4+4] photodimerization upon irradiation with UV light (around 365 nm) and the dimer can be cleaved back to the monomers by heating or irradiation with UV light at a shorter wavelength (around 254 nm). researchgate.net this compound has been used to introduce photoreactive anthracene groups to the chain ends of polymers. researchgate.net This allows for the creation of photo-crosslinked films that can be patterned and stabilized, with the potential for reversible crosslinking. researchgate.net

| Healing Mechanism | Stimulus | Role of this compound | Key Features |

| Diels-Alder/Retro-Diels-Alder | Heat | Functionalization of polymers with anthracene moieties | Thermally reversible crosslinking, suitable for high-temperature applications |

| Photodimerization/Photocleavage | UV Light / Heat | Introduction of photoreactive anthracene groups | Photo-crosslinking, potential for reversible patterning |

Enhanced Selectivity in Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule. mdpi.comdtu.dk They are created by polymerizing functional monomers and a crosslinker in the presence of a "template" molecule. mdpi.comfrontiersin.org After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template. dtu.dk This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex mixture. nih.gov

This compound can be utilized in the synthesis of MIPs in several ways. As a reactive molecule, it can be used to synthesize a template molecule with an anthracene tag. More importantly, it can be used to create functional monomers that offer specific interactions with the template. The anthracene group can participate in π-π stacking interactions, which can be a highly selective binding mechanism, especially for aromatic template molecules.

For example, a functional monomer could be synthesized by reacting this compound with a molecule containing a polymerizable group (like a vinyl or acrylate (B77674) group) and a group capable of interacting with the template (e.g., an amine or alcohol). This tailored functional monomer would then be incorporated into the polymer matrix. The anthracene moiety would be positioned within the binding cavity, providing a specific interaction point for an aromatic template, thus enhancing the selectivity of the MIP.

Furthermore, post-polymerization modification is a strategy to reduce non-specific binding. nih.gov While not a direct application of this compound, the principles of tailoring binding sites are relevant. By designing functional monomers derived from this compound that offer strong and specific interactions, the reliance on less specific interactions (like electrostatic or general hydrophobic interactions) is reduced, leading to a more selective MIP from the outset.

| MIP Component | Role of this compound Derivative | Mechanism of Enhanced Selectivity |

| Functional Monomer | Provides specific interaction sites within the binding cavity | π-π stacking interactions with aromatic templates |

| Template Molecule | Creates a specific binding cavity during polymerization | The anthracene tag can be used for detection or to induce specific interactions |

Applications in Chemical Biology and Biomedical Research

Fluorescent Probes for Cellular and Biochemical Investigations

The inherent fluorescence of the anthracene (B1667546) core is central to its application in developing probes for imaging and sensing within biological systems. ontosight.aismolecule.com Derivatives of 9-anthracenecarbonyl chloride are utilized to create fluorescent molecules that can report on their local environment, enabling the study of complex cellular processes. smolecule.com

The dynamics and organization of cellular membranes, which are critically influenced by cholesterol, can be investigated using fluorescent probes derived from anthracene. These probes, often designed to mimic natural lipids, provide insights into membrane fluidity, lipid packing, and the formation of specialized domains like lipid rafts. nih.gov

One area of investigation involves the use of anthracene-labeled fatty acids and phospholipids (B1166683) to study membrane properties. For instance, an anthracene derivative named CAPRYDAA has been synthesized to act as a molecular probe for membrane dynamics. This probe can distinguish between different lipid phases and heterogeneity, which is crucial for understanding the organization of membranes, including the dynamics of cholesterol-rich domains. nih.gov Another study utilized cholesteryl anthracene-9-carboxylate, a fluorescent cholesteryl ester, to examine its distribution between the surface and core of lipoprotein-like lipid microemulsions. The research demonstrated that the presence of unesterified cholesterol influenced the movement of the fluorescent cholesteryl ester from the surface to the core of the emulsion, highlighting the role of cholesterol in the partitioning of other lipids within these structures. nih.gov This provides a method to study factors affecting the accessibility of cholesteryl esters, which is relevant to their metabolism. nih.gov

The table below summarizes key findings from studies using anthracene-based probes to investigate membrane properties related to cholesterol.

| Probe/Derivative | System Studied | Key Findings |

| CAPRYDAA | Giant Unilamellar Vesicles (GUVs) and Live Cells | Discriminates between lipid phases and liquid-liquid phase heterogeneity, useful for studying membrane organization and dynamics. nih.gov |

| Cholesteryl anthracene-9-carboxylate | Lipoprotein-like lipid microemulsions | The presence of unesterified cholesterol alters the partitioning of the fluorescent cholesteryl ester from the surface to the core. nih.gov |

These studies underscore the utility of anthracene-based fluorescent probes in elucidating the intricate relationship between cholesterol and the physical properties of biological membranes.